![molecular formula C15H11N7O2 B2433793 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219912-20-5](/img/structure/B2433793.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

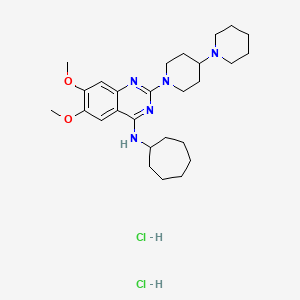

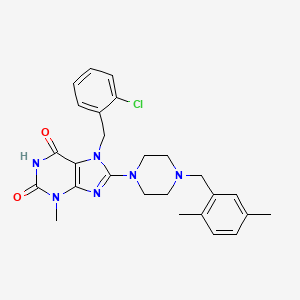

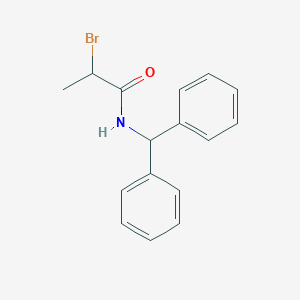

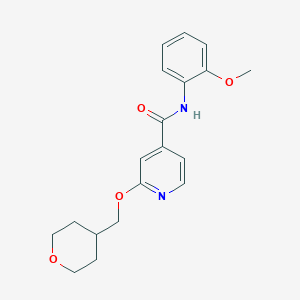

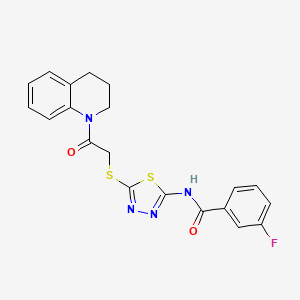

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, pyrazine, and oxadiazole rings. These rings would likely contribute to the overall polarity and reactivity of the molecule. The exact structure would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions or additions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications

- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting tumor growth. For instance, a Pd(II) complex derived from this compound demonstrated promising tumor inhibitory effects . Further studies could investigate its mechanism of action and optimize its efficacy.

- The compound has been utilized in synthetic methodology research. A versatile method was developed for its synthesis, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. This cost-effective approach provides access to (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline under mild conditions .

- Derivatives of this compound have shown selective inhibition of isoforms hCA II and VII, which are carbonic anhydrase enzymes. These inhibitors could be valuable for designing more potent and selective drugs targeting specific isoforms .

- The ligand derived from this compound was used to form a Pd(II) complex. Molecular docking studies indicated its potential as an anticancer drug. Its drug-likeness properties suggest future development possibilities .

- Researchers have investigated the regiochemistry of nucleophilic addition of 2-aminobenzimidazole (a precursor of this compound) to nitriles. NMR analysis and X-ray crystallography were employed to understand the regio- and stereochemistry of the resulting imidamide adducts .

Anticancer Agents

Synthetic Methodology

Carbonic Anhydrase Inhibitors

Drug Design and Development

Regiochemistry Studies

Mechanism of Action

properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O2/c23-14(15-21-13(22-24-15)11-7-16-5-6-17-11)18-8-12-19-9-3-1-2-4-10(9)20-12/h1-7H,8H2,(H,18,23)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOMCZJMHIXRQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)

![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)

![2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2433722.png)

![4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2433729.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2433733.png)